molecular formula C5H6 B1594248 Tricyclo[1.1.1.01,3]pentane CAS No. 35634-10-7

Tricyclo[1.1.1.01,3]pentane

Cat. No.: B1594248
CAS No.: 35634-10-7
M. Wt: 66.1 g/mol
InChI Key: ZTXSPLGEGCABFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Thermal Decomposition and Polymerization

[1.1.1]Propellane undergoes thermal isomerization at 114°C to form 3-methylidenecyclobutene with a half-life of 5 minutes . Additionally, it polymerizes via cleavage of the central C–C bond, producing staffanes (polybicyclo[1.1.1]pentanes):

  • Radical polymerization with methyl formate and benzoyl peroxide yields oligomers .

  • Anionic polymerization using n-butyllithium results in fully polymerized products with shortened C–C bonds (1.48 Å vs. 1.54 Å for typical C–C bonds) .

Acid-Catalyzed Additions

Reactions with nucleophiles proceed through strain-driven bond cleavage:

  • Acetic acid addition generates methylidenecyclobutane ester (4 ) via spontaneous ring opening .

Radical-Mediated Ring-Opening Reactions

Triethylborane-initiated atom-transfer radical addition (ATRA) enables functionalization under mild conditions :

Substrate (R–X)Product (1-Halo-3-R-BCP)Yield (%)Conditions
Methyl bromoacetate5a (iodide)83–9210 mol% BEt₃, 0°C to rt
Benzyl bromide5b (iodide)751 mol% BEt₃, rt
Iodoacetonitrile5c (iodide)68THF, rt

Key Features :

  • Tolerates ester, nitrile, and aryl groups .

  • Products are precursors to phenyl/tert-butyl bioisosteres via dehalogenation .

Photoredox-Catalyzed Bicyclopentylation

Visible-light-driven reactions with organic halides yield bicyclo[1.1.1]pentanes (BCPs) :

  • sp³/sp² C–X bond functionalization : Enables coupling with alkyl halides and (hetero)aryl halides.

  • Cascade cyclizations : Alkene-containing substrates form polycyclic BCPs via radical cyclization.

Copper-Catalyzed Reactions with Alkynes

Ring opening with terminal alkynes produces cyclobutane-containing allenes or alkynes :

  • Mechanism : Copper activates the alkyne, facilitating nucleophilic attack on [1.1.1]propellane.

  • Example : Reaction with phenylacetylene yields a cyclobutane-allene hybrid.

Difluorocarbene Insertion

One-pot synthesis of 2,2-difluorobicyclo[1.1.1]pentanes from bicyclo[1.1.0]butane precursors :

SubstrateProductYield (%)Notes
3-Aryl-BCB (17 )2,2-Difluoro-BCP (21 )45–72Single diastereomer
2-Aryl-BCB (23 )Difluorocyclobutene (26 )75% eeUnstable BCP intermediate

Mechanistic Insight : Difluorocarbene inserts into the strained C1–C3 bond of bicyclo[1.1.0]butane, but 2-aryl derivatives undergo rearrangement due to acidic C3 protons .

Functional Group Transformations

BCP halides serve as versatile intermediates :

  • Reduction : BEt₃-mediated dehalogenation yields parent BCPs.

  • Oxidation : Converts to ketones or alcohols.

  • Cross-coupling : Negishi couplings enable C–C bond formation.

Scientific Research Applications

Tricyclo[1.1.1.01,3]pentane, also known as [1.1.1]propellane, is an organic compound with the molecular formula C5H6C_5H_6 . It is the simplest member of the propellane family, characterized by its highly strained structure consisting of three cyclopropane rings sharing a common C–C bond. The reactivity of this compound is primarily driven by the strain relief of its central C–C bond, with a broad reactivity profile attributed to σ–π-delocalization of electron density in the propellane cage.

Scientific Research Applications

This compound has found numerous applications in scientific research due to its unique structure and reactivity.

Chemistry

  • Precursor to Bicyclo[1.1.1]pentanes: this compound serves as a precursor to bicyclo[1.1.1]pentanes, which are valuable in organic synthesis and materials science.
  • Synthesis of Functionalized Bicyclo[1.1.1]pentanes: It is used in the synthesis of bicyclo[1.1.1]pentanes (BCPs) bearing carbon and halogen substituents under mild reaction conditions . A triethylborane-initiated atom-transfer radical addition ring-opening of this compound (TCP) with alkyl halides is commonly employed .
  • Ring Opening Reactions: this compound undergoes ring-opening reactions with alkynes, catalyzed by copper, to yield cyclobutane-containing allenes and alkynes .
  • Production of Staffanes: It is involved in polymerization reactions where the central C–C bond is split and connected to adjacent monomer units, resulting in staffanes.

Biology and Medicine

  • Bioisosteres in Drug Design: Bicyclo[1.1.1]pentanes derived from this compound are used as bioisosteres in drug design, potentially offering enhanced pharmacokinetic profiles. They can be used as surrogates for phenyl/tert-butyl groups .
  • Synthesis of Drug Candidates: It is used in the synthesis of BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals . The mild conditions of the chemistry allow the synthesis of bicyclopentanes that could not be accessed using other methods, and open up opportunities for the late-stage functionalization of more complex molecules .
  • Gamma-Secretase Inhibitors: Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor .
  • LpPLA2 Inhibitors: Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor .

Industry

  • Polymers and Materials: this compound is used in the synthesis of rod-like one-dimensional polymers.
  • Supramolecular Chemistry: It is employed as supramolecular spacer units.
  • Liquid Crystals: It is utilized in the synthesis of liquid crystals.
  • FRET Sensors: It is used in the creation of Förster resonance energy transfer (FRET) sensors.
  • Thermoplastic Compounds: Tricyclo[1.1.1.01,?3]?pentane can be used to produce thermoplastic compounds containing ethylene response inhibitor releasing material .

Table of Reactions and Applications

Reaction TypeReagents/ConditionsMajor ProductsApplication
OxidationOxidizing agentsVarious oxidation productsChemical synthesis
ReductionReducing agentsLess strained derivativesChemical synthesis
Nucleophilic ReactionsNucleophilesProducts with cleavage of the central C–C bondOrganic synthesis
Radical ReactionsRadicalsProducts with delocalization of electron densityPolymer chemistry
Electrophilic ReactionsElectrophilesProducts with charge transferOrganic synthesis
Reaction with Acetic AcidAcetic acidMethylidenecyclobutane EsterChemical synthesis
Polymerization ReactionsStaffanesPolymer chemistry
Photoredox CatalysisOrganic halides, photocatalystBicyclo[1.1.1]pentanes (BCPs)Pharmaceutical industry, materials chemistry
Atom-Transfer Radical AdditionAlkyl halides, triethylborane1-halo-3-substituted bicyclo[1.1.1]pentanesSynthesis of bioisosteres, functionalization of complex substrates such as nucleosides, peptides, and drug-like molecules
Copper-Catalyzed Ring OpeningAlkynes, Copper catalystCyclobutane-containing allenes and alkynesOrganic synthesis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its highly strained structure and the resulting reactivity. Its ability to undergo a wide range of reactions makes it a valuable compound in both academic and industrial research .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for accessing 1-halo-3-substituted bicyclo[1.1.1]pentanes (BCPs) from TCP?

The most reliable method involves triethylborane (BEt₃)-initiated atom-transfer radical addition (ATRA) under mild conditions (room temperature or 0°C). Key parameters include:

  • Stoichiometric control : 1.1–1.3 equivalents of TCP to balance reactivity and minimize side products.
  • Solvent optimization : Hexane for standard reactions, with co-solvents like CH₂Cl₂ or MeOH added to improve substrate solubility.
  • Initiator loading : 1–10 mol% BEt₃ to regulate radical generation. This method achieves functional group tolerance and rapid ring-opening, enabling applications in peptide and nucleoside analog synthesis .

Q. How is TCP's high strain energy experimentally validated, and why is it critical for reactivity?

TCP’s strain energy (~585 kJ/mol) is derived from theoretical calculations (DFT) and combustion calorimetry , which correlate with its exothermic reactivity in strain-release reactions. This energy drives radical additions without external heating, making TCP a versatile precursor for BCP bioisosteres. Experimental validation includes kinetic studies comparing reaction rates with less-strained analogs .

Q. What spectroscopic techniques confirm TCP-derived BCP structures?

  • X-ray crystallography (e.g., CCDC 1825056–1825060) confirms bridgehead substitution patterns.
  • ¹H/¹³C NMR : Bridgehead protons appear upfield (δ 1.5–2.5 ppm), while halogen substituents show distinct splitting.
  • High-resolution mass spectrometry (HRMS) verifies molecular formulae, particularly for labile halogenated derivatives .

Advanced Research Questions

Q. How can stereochemical control be achieved in TCP ring-opening reactions to synthesize enantioenriched BCPs?

Enantioenriched α-chiral BCPs are accessed via chiral oxazolidinone auxiliaries in ATRA reactions. The auxiliary directs stereochemistry during radical addition to TCP, followed by auxiliary removal (e.g., hydrolysis) with >90% yield and retained enantiopurity. This method has been applied to synthesize BCP analogs of phenylglycine and NSAID derivatives .

Q. What strategies mitigate competing pathways (e.g., staffane formation) during TCP functionalization?

  • Temperature control : Reactions at 0°C reduce radical recombination.
  • Solvent engineering : Polar co-solvents (e.g., MeOH) improve substrate solubility, minimizing side reactions.
  • Substrate design : Electron-deficient alkyl halides stabilize radicals, enhancing selectivity for BCP over staffane byproducts .

Q. How do computational methods guide the design of TCP-based bioisosteres in drug discovery?

  • Density functional theory (DFT) predicts bond angles (e.g., 90° bridgehead angles) and electronic profiles, validating BCPs as arene or tert-butyl replacements.
  • Molecular docking simulations assess steric/electronic compatibility with target proteins, prioritizing synthetically accessible derivatives. For example, BCP analogs of bosentan show improved metabolic stability .

Q. How should researchers resolve contradictions in reported yields for TCP-derived BCPs?

Discrepancies often arise from:

  • Initiator purity : BEt₃ batches must be rigorously dried to prevent radical quenching.
  • TCP stability : Storage under inert atmosphere prevents decomposition.
  • Replication protocols : Detailed reporting of equivalents, mixing order, and solvent drying methods is essential for reproducibility. Comparative studies using standardized substrates (e.g., α-bromo carbonyls) can isolate variables .

Q. Methodological Tables

Reaction Parameter Optimal Conditions Impact on Yield Reference
TCP Equivalents1.1–1.3 equiv.Maximizes conversion, minimizes staffanes
BEt₃ Loading1 mol% (0°C), 10 mol% (rt.)Balances initiation vs. side reactions
Solvent SystemHexane/MeOH (5:1)Enhances solubility of polar substrates

Properties

CAS No.

35634-10-7

Molecular Formula

C5H6

Molecular Weight

66.1 g/mol

IUPAC Name

tricyclo[1.1.1.01,3]pentane

InChI

InChI=1S/C5H6/c1-4-2-5(1,4)3-4/h1-3H2

InChI Key

ZTXSPLGEGCABFL-UHFFFAOYSA-N

SMILES

C1C23C1(C2)C3

Canonical SMILES

C1C23C1(C2)C3

Key on ui other cas no.

35634-10-7

Origin of Product

United States

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